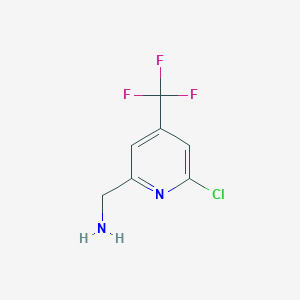
(6-Chloro-4-(trifluorométhyl)pyridin-2-yl)méthanamine
Vue d'ensemble
Description
(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine is a useful research compound. Its molecular formula is C7H6ClF3N2 and its molecular weight is 210.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réaction de métallation
Le composé peut être utilisé dans la préparation de (trifluorométhyl)pyridyllithiums par des réactions de métallation. Ce processus est crucial pour la formation de liaisons carbone-métal, qui sont fondamentales dans de nombreuses synthèses organiques .
Synthèse de structures métallo-organiques (MOF)
Une autre application est la synthèse de structures métallo-organiques (MOF). Les MOF sont des composés constitués d'ions métalliques ou de clusters coordonnés à des ligands organiques pour former des structures unidimensionnelles, bidimensionnelles ou tridimensionnelles .
Industrie agrochimique
Dans l'industrie agrochimique, des dérivés de la trifluorométhylpyridine, qui partagent des caractéristiques structurelles similaires avec votre composé, sont utilisés pour leurs propriétés de lutte antiparasitaire. Ils sont souvent préférés aux insecticides traditionnels contenant du phényle en raison de leur efficacité accrue .
Industrie pharmaceutique
L'industrie pharmaceutique profite également de ces composés. Ils sont utilisés dans la synthèse de divers médicaments, tirant parti de la capacité du groupe trifluorométhyle à améliorer l'activité biologique et la stabilité des produits pharmaceutiques .
Fonctionnalisation régiorégulière
Ces dérivés sont également utilisés comme substrats modèles pour la fonctionnalisation régiorégulière. Il s'agit d'une méthode utilisée pour ajouter des groupes fonctionnels à des régions spécifiques d'une molécule, ce qui est important pour modifier ses propriétés chimiques .
Synthèse d'intermédiaires clés
Le composé peut être impliqué dans la synthèse d'intermédiaires clés tels que la 2-chloro-5-(trifluorométhyl)pyridine, qui est un précurseur de la production d'autres produits chimiques précieux tels que le fluazifop, un herbicide .
Synthèse organique
En synthèse organique, de tels composés peuvent être utilisés pour introduire des atomes de fluor dans les molécules, ce qui peut modifier considérablement leur comportement chimique et leur réactivité .
Recherche chimique
Enfin, en recherche chimique, ces composés fournissent une plateforme pour étudier les effets de la fluoration sur la structure et les propriétés moléculaires, ce qui peut conduire à de nouvelles connaissances et innovations en chimie .
Chaque application mentionnée tire parti de différents aspects de la structure chimique et des propriétés du composé, démontrant sa polyvalence dans la recherche scientifique.
MilliporeSigma Research Outreach Thermo Scientific Chemicals JSTAGE JSTAGE PDF
Mécanisme D'action
Target of Action
Similar compounds have been known to target the respiratory system .
Biochemical Pathways
Compounds with similar structures have been implicated in the fatty acid synthase (fas) pathway, which is essential for cell viability and virulence .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight (19656) and its physical form (white to yellow to brown solid or semi-solid or lump or liquid) could influence its bioavailability .
Analyse Biochimique
Biochemical Properties
(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. Additionally, (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can form complexes with proteins, affecting their structural conformation and function .
Cellular Effects
The effects of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Furthermore, (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to specific sites on enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways. Additionally, (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine have been observed to change over time. This includes its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can have sustained effects on cellular function, including alterations in metabolic processes and gene expression .
Dosage Effects in Animal Models
The effects of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or pharmacological response. Toxicity studies have indicated that high doses of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can cause adverse effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. This can lead to changes in the overall metabolic profile of cells and tissues, affecting their function and homeostasis .
Transport and Distribution
The transport and distribution of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine within cells and tissues involve specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine can affect its biochemical activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine is crucial for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
[6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-2-4(7(9,10)11)1-5(3-12)13-6/h1-2H,3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDVODVEQJRQGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CN)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


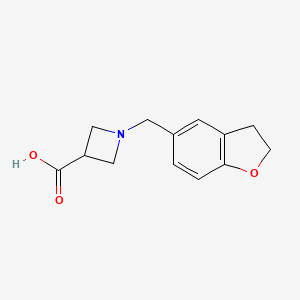
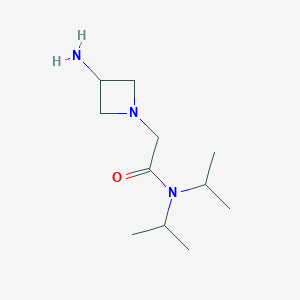
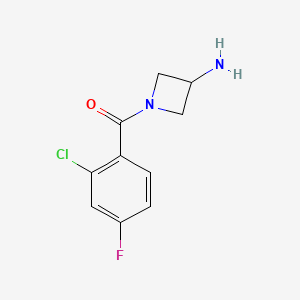
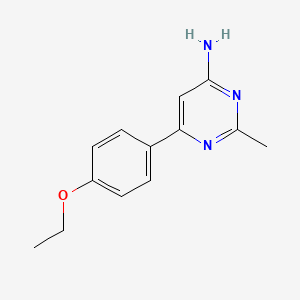

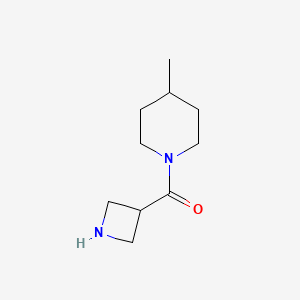
![1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487932.png)
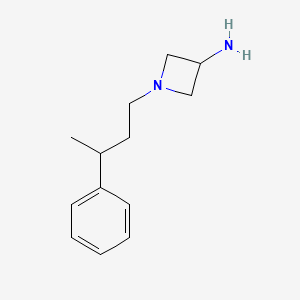

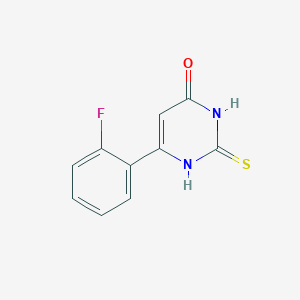


![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)

